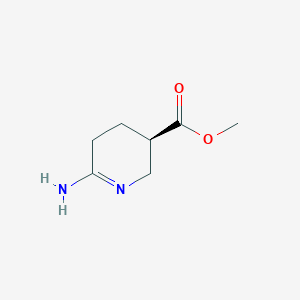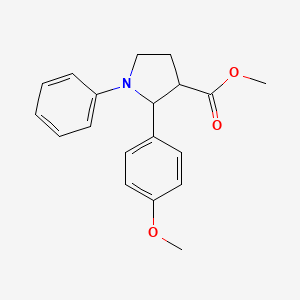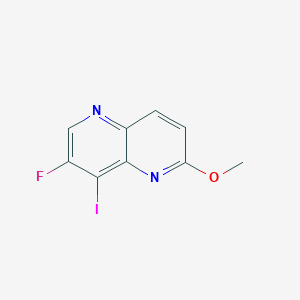
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique substitution pattern, offers interesting properties for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine typically involves a multi-step process. One common method starts with 7-fluoro-2-methoxy-1,5-naphthyridine as the precursor. The iodination is achieved using iodine and a base such as diisopropylamine in a solvent like tetrahydrofuran at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: The presence of iodine makes it suitable for cross-coupling reactions, such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while cross-coupling with an aryl boronic acid would produce a biaryl compound.
Applications De Recherche Scientifique
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
Biological Studies: Used in the study of enzyme interactions and receptor binding.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-2-methoxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Uniqueness
7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity. The combination of these substituents is less common, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C9H6FIN2O |
|---|---|
Poids moléculaire |
304.06 g/mol |
Nom IUPAC |
7-fluoro-8-iodo-2-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C9H6FIN2O/c1-14-7-3-2-6-9(13-7)8(11)5(10)4-12-6/h2-4H,1H3 |
Clé InChI |
POIRWQKWVBCDKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C(=CN=C2C=C1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
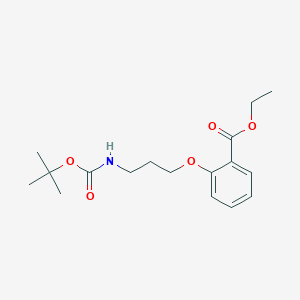
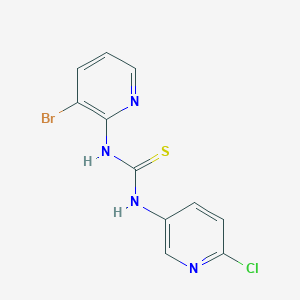

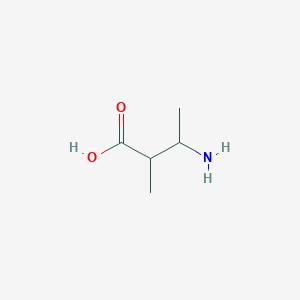

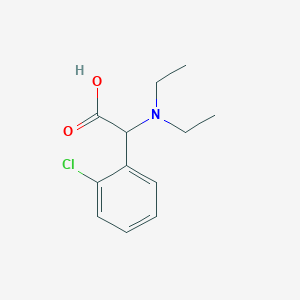
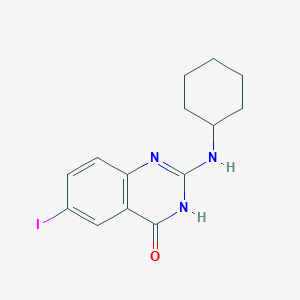
![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
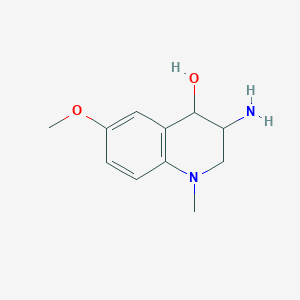
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)
![5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B13091386.png)
